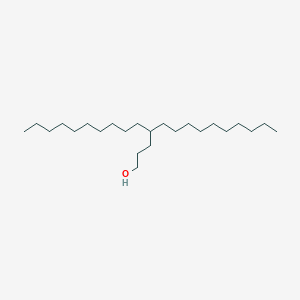
4-Decyltetradecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 4-Decyltetradecan-1-ol involves complex chemical reactions, showcasing the chemical versatility and the potential to create a variety of structurally related compounds. For example, the stereoselective total synthesis of complex molecules using key steps such as Maruoka allylation, olefin cross-metathesis, and Sharpless asymmetric dihydroxylation illustrates the intricate methodologies employed in synthesizing complex organic molecules (Sabitha, Nayak, Bhikshapathi, & Yadav, 2009). Additionally, palladium-catalyzed synthesis methods demonstrate the utility of catalytic systems in efficiently producing compounds under specific conditions (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
Molecular Structure Analysis
The molecular structure of compounds like 4-Decyltetradecan-1-ol is crucial for understanding their physical and chemical properties. Studies involving X-ray crystallography and spectroscopic methods have been employed to elucidate the detailed molecular configurations of similar compounds, revealing how structural elements influence their behavior and reactivity (Todoroki, Iwatsu, Urabe, & Inoue, 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-Decyltetradecan-1-ol and related compounds involves a variety of reactions, including cycloadditions, oxidations, and other transformations that are pivotal for their application in synthesis and industry. For example, the catalytic activities of dioxomolybdenum(VI) complexes in olefin epoxidation highlight the potential for utilizing such compounds in industrial chemical processes (Schachner, Traar, Sala, Melcher, Harum, Sax, Volpe, Belaj, & Mösch‐Zanetti, 2012).
Physical Properties Analysis
The physical properties of 4-Decyltetradecan-1-ol, such as melting and boiling points, solubility, and phase behavior, are essential for its application and handling in various contexts. Research into related compounds has shown how molecular structure impacts physical properties, guiding the development of materials with desired characteristics (Percec, Kawasumi, Rinaldi, & Litman, 1992).
Chemical Properties Analysis
The chemical properties of 4-Decyltetradecan-1-ol, including acidity, basicity, reactivity with various chemical agents, and stability, are pivotal for its use in chemical synthesis and industrial applications. The study of similar compounds provides insights into how functional groups and molecular structure affect chemical behavior, which is crucial for designing new compounds with specific properties (Yang, Chiou, & Liau, 2002).
Applications De Recherche Scientifique
Polymer Electronics
- 4-Decyltetradecan-1-ol has been found to influence the hole mobilities of polymer thin-film transistors. Specifically, polymers containing 4-decyltetradecyl chains exhibited impressive mobility, potentially due to tighter polymer packing and changes in the stacking conformation of the polymer backbone induced by branching of the alkyl chains (Lei, Dou, & Pei, 2012).
Organometallic Chemistry
- The compound is involved in palladium-catalyzed synthesis processes. It's used in oxidative cyclization–alkoxycarbonylation reactions to produce certain tetrahydrofurans, demonstrating its utility in complex chemical synthesis (Gabriele et al., 2000).
Cancer Treatment Research
- In the context of cancer treatment, derivatives of 4-Decyltetradecan-1-ol have been used in the synthesis of (-)-4-hydroxyzinowol, a compound that inhibits P-glycoprotein, which is implicated in multi-drug resistance in cancer therapy (Todoroki, Iwatsu, Urabe, & Inoue, 2014).
Environmental Applications
- This chemical has been applied in the degradation of organic pollutants. Specifically, its role in the activation of peroxymonosulfate for the degradation of pollutants like 4-nitrophenol in water showcases its potential in environmental cleanup technologies (Zhou et al., 2019).
Material Science
- In material science, 4-Decyltetradecan-1-ol is used in platinum-catalyzed intramolecular hydroalkoxylation processes to form cyclic ethers, demonstrating its versatility in the creation of complex molecular structures (Qian, Han, & Widenhoefer, 2004).
Optoelectronics
- The compound finds application in the field of optoelectronics, particularly in the development of perylene diimide derivatives used in organic light-emitting diodes (OLEDs), enhancing their chemical, thermal, and photo-chemical stability (Zong et al., 2017).
Sensor Technology
- In sensor technology, 4-Decyltetradecan-1-ol is used in the development of ion-selective electrode membranes. It has been studied as a solvent mediator in membranes based on calcium bis(dialkylphosphate) sensors trapped in PVC matrices, indicating its utility in the creation of selective sensors (Craggs, Keil, Moody, & Thomas, 1975).
Propriétés
IUPAC Name |
4-decyltetradecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBESQQWDXVCPEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decyltetradecan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

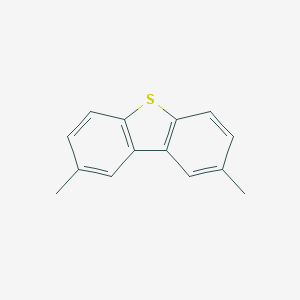
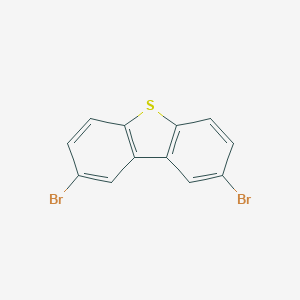
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
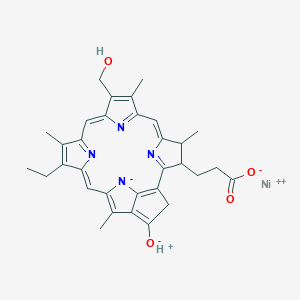
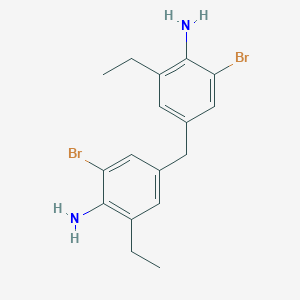
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)
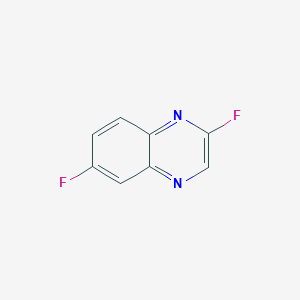
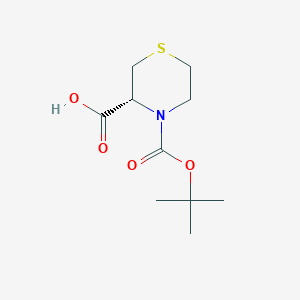
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
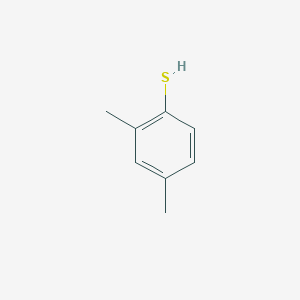
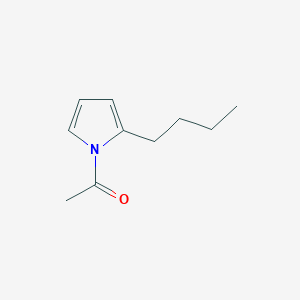
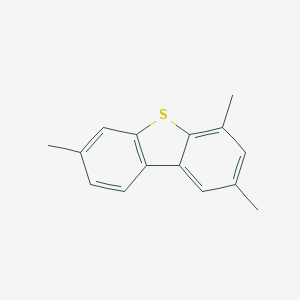
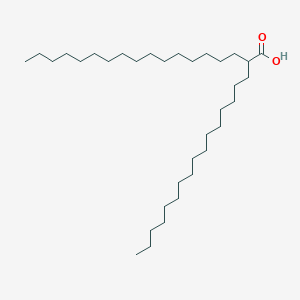
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)